molecular formula C9H9ClO3S B13586990 3-Cyclopropoxybenzene-1-sulfonylchloride

3-Cyclopropoxybenzene-1-sulfonylchloride

Cat. No.: B13586990
M. Wt: 232.68 g/mol
InChI Key: RXFWXDCZNOXKPP-UHFFFAOYSA-N
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Description

3-Cyclopropoxybenzene-1-sulfonylchloride is an organic compound with the molecular formula C9H9ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclopropoxy group attached to a benzene ring, which is further substituted with a sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxybenzene-1-sulfonylchloride typically involves the reaction of 3-cyclopropoxybenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid group is converted to a sulfonyl chloride group. The general reaction scheme is as follows:

3-Cyclopropoxybenzenesulfonic acid+SOCl2This compound+SO2+HCl\text{3-Cyclopropoxybenzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Cyclopropoxybenzenesulfonic acid+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxybenzene-1-sulfonylchloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can undergo such transformations depending on the substituents attached to the benzene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Reaction Conditions: These reactions are typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Major Products

Scientific Research Applications

3-Cyclopropoxybenzene-1-sulfonylchloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxybenzene-1-sulfonylchloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophiles, such as amines, alcohols, and thiols, through the formation of sulfonamide, sulfonate ester, and sulfonothioate bonds, respectively. These modifications can alter the properties and functions of the target molecules, making the compound useful in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: Similar structure but lacks the cyclopropoxy group.

    Toluene-4-sulfonyl Chloride: Contains a methyl group instead of a cyclopropoxy group.

    Methanesulfonyl Chloride: Contains a simpler structure with a methyl group instead of a benzene ring.

Uniqueness

3-Cyclopropoxybenzene-1-sulfonylchloride is unique due to the presence of the cyclopropoxy group, which can impart distinct steric and electronic effects compared to other sulfonyl chlorides. This uniqueness can influence its reactivity and the properties of the derivatives formed from it .

Properties

Molecular Formula

C9H9ClO3S

Molecular Weight

232.68 g/mol

IUPAC Name

3-cyclopropyloxybenzenesulfonyl chloride

InChI

InChI=1S/C9H9ClO3S/c10-14(11,12)9-3-1-2-8(6-9)13-7-4-5-7/h1-3,6-7H,4-5H2

InChI Key

RXFWXDCZNOXKPP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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